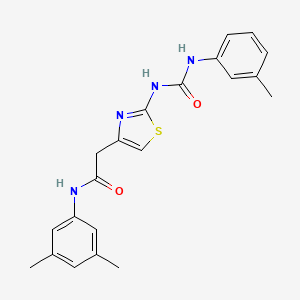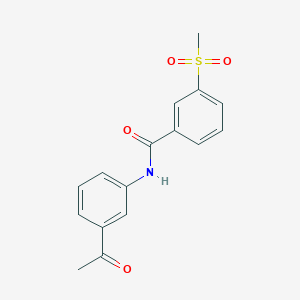![molecular formula C10H16O3 B2622897 1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one CAS No. 109632-78-2](/img/structure/B2622897.png)
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one is a chemical compound with the molecular formula C10H16O3. It is characterized by its unique spirocyclic structure, which includes two oxygen atoms and a ketone functional group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to calibrate instruments and validate methods.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Safety and Hazards
Vorbereitungsmethoden
The synthesis of 1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one involves several steps. One common synthetic route includes the reaction of a ketone with a diol under acidic conditions to form the spirocyclic structure. The reaction conditions typically involve the use of a strong acid catalyst and controlled temperatures to ensure the formation of the desired product .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing
Analyse Chemischer Reaktionen
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spirocyclic ring. Common reagents for these reactions include halides and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Wirkmechanismus
The mechanism by which 1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one exerts its effects depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to changes in metabolic pathways. The specific pathways involved would depend on the context of its use, such as in enzyme inhibition or receptor binding studies .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-one can be compared to other spirocyclic compounds, such as:
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octane: Similar structure but lacks the ketone functional group.
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-ol: Similar structure but contains an alcohol group instead of a ketone.
1,1,3,3-Tetramethyl-5,8-dioxaspiro[3.4]octan-2-amine: Similar structure but contains an amine group instead of a ketone.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular research applications .
Eigenschaften
IUPAC Name |
1,1,3,3-tetramethyl-5,8-dioxaspiro[3.4]octan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-8(2)7(11)9(3,4)10(8)12-5-6-13-10/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBNKTRKIUYQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(C12OCCO2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B2622818.png)

![1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![(E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide](/img/structure/B2622825.png)
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2622826.png)


![2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2622831.png)
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2622836.png)
![4-(N-butyl-N-ethylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2622837.png)
